molecular formula C33H34FN2NaO5 B13441020 2-Fluoro Atorvastatin Sodium Salt

2-Fluoro Atorvastatin Sodium Salt

Cat. No.: B13441020
M. Wt: 580.6 g/mol
InChI Key: OHLHCGUMZPROSF-JIMLSGQQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro Atorvastatin Sodium Salt (CAS 1346598-86-4) is a chemically modified analog of the lipid-lowering drug Atorvastatin, a well-characterized HMG-CoA reductase inhibitor . As a research compound, it serves as a valuable analytical standard and a key intermediate in pharmaceutical R&D, particularly in the synthesis, method development, and impurity profiling of statin-based therapeutics . The molecular formula of the compound is C33H34FN2NaO5, and it has a molecular weight of 580.62 g/mol . The primary research value of this analog lies in its utility for investigating the structure-activity relationships of statin molecules. Modifications to the parent Atorvastatin structure, such as the introduction of a fluorine atom, can alter its metabolic pathway, physicochemical properties, and interaction with enzymes like HMG-CoA reductase and cytochrome P450 (CYP) isoforms, including CYP3A4 and CYP3A5 . This makes it a critical tool for studying drug metabolism, pharmacokinetics, and the mechanisms underlying statin efficacy and associated adverse effects, such as myopathy . Furthermore, research into atorvastatin and its enantiomers has shown interactions with nuclear receptors like the pregnane X receptor (PXR), which plays a role in regulating the expression of drug-metabolizing enzymes and transporters . Therefore, this compound provides a strategic means to probe complex biological pathways and advance the development of novel lipid-management agents. This product is intended For Research Use Only and is not approved for human consumption .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H34FN2NaO5

Molecular Weight

580.6 g/mol

IUPAC Name

sodium;(3R,5R)-7-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-23-13-7-4-8-14-23)29(22-11-5-3-6-12-22)32(26-15-9-10-16-27(26)34)36(31)18-17-24(37)19-25(38)20-28(39)40;/h3-16,21,24-25,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t24-,25-;/m1./s1

InChI Key

OHLHCGUMZPROSF-JIMLSGQQSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

Molecular Mechanisms of Action of 2 Fluoro Atorvastatin Sodium Salt Analogs Preclinical Focus

HMG-CoA Reductase Inhibition Research

Statins, including atorvastatin (B1662188) and its analogs, function as competitive inhibitors of HMG-CoA reductase. nih.govpharmgkb.org This enzyme is crucial for the synthesis of cholesterol in the liver. youtube.com By blocking this enzyme, statins effectively reduce the production of mevalonate (B85504), a key precursor in the cholesterol biosynthesis pathway. nih.govyoutube.com This inhibition leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. nih.govdrugbank.com The 4-fluorophenyl group present in synthetic statins like atorvastatin is a critical structural feature for their biological activity. nih.gov

Enzyme Kinetics and Binding Affinity Studies (In Vitro)

In vitro studies are fundamental in characterizing the inhibitory potential of new statin analogs. These studies typically measure parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the potency of a compound against HMG-CoA reductase. For instance, research on cerivastatin (B1668405), another synthetic statin, demonstrated its high affinity for HMG-CoA reductase with a Ki value of 1.3 x 10⁻⁹ M, which was significantly lower than that of lovastatin. nih.gov

The binding of statins to HMG-CoA reductase is a complex interaction. Type 2 statins, which include atorvastatin and its fluorinated analogs, are known to form additional binding interactions through their fluorophenyl group. mdpi.com This enhanced binding can contribute to their potent inhibitory activity. The stability of the enzyme-inhibitor complex is a key determinant of the drug's efficacy. Studies have shown that the metabolites of some statins can be as active as the parent compound in inhibiting HMG-CoA reductase. drugbank.comnih.gov

Table 1: Comparative Enzyme Inhibition Data of Statin Compounds (In Vitro)

CompoundTarget EnzymeParameterValueReference
CerivastatinHMG-CoA ReductaseKi1.3 x 10⁻⁹ M nih.gov
LovastatinHMG-CoA ReductaseKi150 x 10⁻⁹ M nih.gov
SimvastatinHMG-CoA ReductaseIC50~4 nM nih.gov
MevastatinHMG-CoA ReductaseIC50~20 nM nih.gov

Competitive Inhibition Dynamics

The mechanism by which statins inhibit HMG-CoA reductase is competitive inhibition. nih.govpharmgkb.orgyoutube.com This means that the statin molecule directly competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme. youtube.com By occupying the active site, the statin prevents the enzyme from converting HMG-CoA to mevalonate, thus halting the cholesterol synthesis cascade. nih.govyoutube.com The prolonged inhibition of HMG-CoA reductase by atorvastatin and its active metabolites is thought to be a reason for its high efficacy. researchgate.net

The structural similarity between the HMG-like moiety of statins and the natural substrate allows for this competitive binding. mdpi.com The efficiency of this inhibition can be influenced by the specific chemical structure of the statin, with modifications like fluorination potentially altering the binding affinity and the duration of the inhibitory effect.

Non-Cholesterol-Mediated (Pleiotropic) Mechanisms in Cellular Models (In Vitro/Ex Vivo)

Beyond their well-established role in lowering cholesterol, statins, including atorvastatin and its analogs, exhibit a range of "pleiotropic" effects that are independent of their HMG-CoA reductase inhibition. nih.govnih.govscienceopen.com These effects are largely attributed to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol pathway. nih.govscienceopen.com Isoprenoids are crucial for the function of various intracellular signaling proteins. nih.gov

Anti-Inflammatory Pathway Modulation

Preclinical studies using cellular models have demonstrated the anti-inflammatory properties of atorvastatin. For example, in colorectal cancer cell lines, atorvastatin has been shown to reduce the expression of pro-inflammatory markers like protease-activated receptor-2 (PAR-2) and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This effect was observed to be dose-dependent and specific, as the expression of PAR-1 was not significantly altered. nih.govresearchgate.net

Furthermore, in macrophage cell models, atorvastatin has been found to suppress the inflammatory response induced by monosodium urate crystals by augmenting the expression of the anti-inflammatory cytokine IL-37. mdpi.comresearchgate.net This was associated with the attenuation of caspase-1 activation and mature IL-1β expression. mdpi.comresearchgate.net Statins can also diminish the expression of various adhesion molecules and toll-like receptors on immune and endothelial cells, thereby impacting inflammatory cell adhesion and migration. nih.govnih.gov

Table 2: In Vitro Anti-Inflammatory Effects of Atorvastatin

Cell LineInflammatory StimulusKey FindingsReference
HT-29, Caco-2 (Colorectal Cancer)Lipopolysaccharide (LPS)Reduced PAR-2 and TNF-α expression in a dose-dependent manner. nih.govresearchgate.net nih.govresearchgate.net
THP-1 (Macrophages)Monosodium Urate (MSU)Suppressed caspase-1 and IL-1β expression; increased IL-37 expression. mdpi.comresearchgate.net mdpi.comresearchgate.net

Antioxidant Effects and Oxidative Stress Mitigation

Atorvastatin and its metabolites have been shown to possess antioxidant properties. nih.gov While the parent drug may not always exhibit direct antioxidant effects in vitro, its hydroxylated metabolites can act as potent inhibitors of lipid peroxidation. nih.gov In cellular models, atorvastatin has been found to reduce the production of reactive oxygen species (ROS). nih.gov

The mechanisms underlying these antioxidant effects include the downregulation of NAD(P)H oxidase subunits, which are key enzymes in ROS production, and the upregulation of antioxidant enzymes like catalase. nih.gov Studies have also indicated that statins can modulate the Nrf2/HO-1 signaling pathway, a crucial pathway in the cellular defense against oxidative stress. mdpi.com By increasing the activity of Nrf2, statins can induce the expression of various antioxidant and cytoprotective genes. mdpi.com

Endothelial Function Modulation Research

Statins have been shown to improve endothelial function through various mechanisms. A key effect is the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a critical molecule for vasodilation and vascular health. ahajournals.orgscienceopen.comnih.govmcmaster.ca In vitro studies have shown that atorvastatin can increase both the expression and activity of eNOS in endothelial cells. ahajournals.org

This upregulation of eNOS is often mediated through the Akt signaling pathway. ahajournals.org Furthermore, statins can inhibit endothelial-to-mesenchymal transition (EndMT), a process implicated in endothelial dysfunction, through a YAP-dependent mechanism. nih.gov In ex vivo studies with endothelial progenitor cells (EPCs), atorvastatin has been observed to promote cell proliferation and migration, which are crucial for vascular repair and angiogenesis. nih.gov This effect was linked to the modulation of the miR-221/VEGFA axis. nih.gov

Anti-Apoptotic Mechanisms

Preclinical research into atorvastatin, a structural analog of 2-Fluoro Atorvastatin Sodium Salt, reveals complex, context-dependent effects on apoptosis. The impact of statins on programmed cell death appears to be biphasic, influenced by factors such as drug concentration and cell type. nih.gov In certain contexts, particularly in non-cancerous cells and at lower concentrations, atorvastatin has demonstrated anti-apoptotic, or cell-protective, effects. nih.gov Conversely, at higher concentrations and often in cancer cell lines, a pro-apoptotic effect is observed. nih.gov

One of the key mechanisms through which atorvastatin analogs may exert these effects is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Studies have shown that statins can influence the expression levels of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). nih.gov For instance, some research indicates that statins can increase the abundance of Bcl-2, thereby promoting cell survival. nih.gov

In specific preclinical models, such as studies involving leukemic cell lines (Jurkat, K562, and HL-60), atorvastatin has been shown to induce apoptosis. nih.gov This action is linked to its influence on specific signaling pathways that regulate cell survival and death. nih.gov The induction of apoptosis in these tumor cells is a significant area of investigation, highlighting the compound's potential to influence cell fate decisions. nih.govfrontiersin.org

Effects on Isoprenoid Biosynthesis

A fundamental mechanism of action for atorvastatin and its analogs is the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. nih.gov This enzyme is critical for the mevalonate pathway, which is responsible for cholesterol biosynthesis. frontiersin.orgnih.gov By competitively inhibiting this enzyme, these compounds block the synthesis of L-mevalonic acid. nih.govresearchgate.net

This inhibition has a crucial consequence beyond cholesterol reduction: it prevents the synthesis of essential isoprenoid intermediates. nih.govnih.gov These intermediates, namely farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP), are vital for the post-translational modification of a wide array of intracellular signaling proteins. frontiersin.orgnih.gov This process, known as isoprenylation or prenylation, involves the covalent attachment of FPP or GGPP to proteins, which is necessary for their proper membrane localization and function. nih.gov

The small GTP-binding proteins Rho, Ras, and Rac are key examples of molecules whose function is dependent on isoprenylation. nih.govresearchgate.net By depleting the cellular pool of FPP and GGPP, atorvastatin analogs inhibit the isoprenylation of these signaling proteins, thereby modulating their activity. nih.govnih.gov This disruption of isoprenoid biosynthesis is considered the biological mechanism underlying many of the cholesterol-independent, or "pleiotropic," effects of statins. nih.govnih.gov These effects include modulation of endothelial function, inflammation, and cellular proliferation. nih.govnih.gov The effects of atorvastatin on cellular processes via the inhibition of isoprenoid synthesis can be reversed by the addition of mevalonate or GGPP in experimental settings. frontiersin.org

Interaction with Other Biological Targets (In Vitro/Ex Vivo)

Ryanodine (B192298) Receptor Modulation Studies

In vitro studies have identified the skeletal muscle ryanodine receptor (RyR1) as a biological target for atorvastatin and other statins. nih.gov Research has shown that all statins prescribed in the United Kingdom, including atorvastatin, are RyR1 activators. nih.gov Atorvastatin was found to significantly increase RyR1 activity at concentrations in the nanomolar range (specifically 100–250 nM). nih.gov

The mechanism of activation by atorvastatin involves binding to the closed state of the RyR1 channel, which increases the frequency of channel openings. nih.gov This mechanism is dependent on the presence of cytosolic Ca2+. nih.gov In contrast, some other statins, like cerivastatin, were found to be capable of opening the RyR1 channel even without cytosolic Ca2+, a property atorvastatin does not share. nih.gov

The activation of RyR1 by atorvastatin is considered a class effect of statins but is separable from the inhibition of HMG-CoA reductase. nih.gov This distinction is significant because the activation of RyR1 is hypothesized to be a potential factor in statin-induced myopathy, as it could lead to excessive calcium leak from the sarcoplasmic reticulum in muscle cells. nih.gov The concentrations at which atorvastatin activates RyR1 are within the range observed in patients receiving higher doses of the drug. nih.gov

Table 1: In Vitro Effects of Atorvastatin on Ryanodine Receptor 1 (RyR1)

Parameter Observation Significance Citation
RyR1 Activity Significant activation Considered a class effect for statins nih.gov
Effective Concentration 100–250 nM Within clinical range for high-dose therapy nih.gov
Mechanism Increases frequency of channel openings Binds to the closed state of the channel nih.gov

| Cofactor Requirement | Requires cytosolic Ca2+ for activation | Differs from some other statins like cerivastatin | nih.gov |

Cellular Signaling Pathway Interventions

The inhibition of isoprenoid biosynthesis by atorvastatin analogs leads to significant interventions in various cellular signaling pathways. nih.govnih.gov By preventing the isoprenylation and subsequent activation of small GTP-binding proteins like Rho, Ras, and Rac, atorvastatin indirectly modulates the pathways they control. nih.govresearchgate.net

One major pathway affected is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govfrontiersin.org This pathway is crucial for cell survival, proliferation, and angiogenesis. nih.govnih.gov Studies in leukemic cells have shown that atorvastatin can induce apoptosis by affecting the PI3K/Akt signaling pathway. nih.gov Furthermore, statin-induced promotion of endothelial progenitor cell survival and migration has been linked to the PI3K/Akt pathway. nih.gov

Atorvastatin also influences pathways related to vascular function and inflammation. Inhibition of the RhoA protein, due to a lack of geranylgeranylation, leads to increased expression and stability of endothelial nitric oxide synthase (eNOS), which improves endothelial function. nih.govnih.gov Additionally, atorvastatin has been shown to reduce the production of reactive oxygen species (ROS) in vascular smooth muscle cells. nih.gov This is achieved by downregulating the expression of NAD(P)H oxidase subunits like nox1 and inhibiting the membrane translocation of Rac1, a critical component for the enzyme's activation. nih.gov In some in vitro models, atorvastatin has also been found to regulate the TLR4/MYD88/NF-κB signal pathway. nih.gov

Table 2: Overview of Cellular Signaling Pathways Modulated by Atorvastatin Analogs

Pathway Key Protein(s) Modulated Downstream Effect Citation
Isoprenoid Synthesis HMG-CoA Reductase Inhibition of FPP and GGPP synthesis frontiersin.orgnih.gov
Rho/Ras/Rac Signaling Rho, Ras, Rac Inhibition of isoprenylation-dependent function nih.govresearchgate.net
PI3K/Akt Pathway Akt Modulation of cell survival and apoptosis nih.govfrontiersin.orgnih.gov
eNOS Regulation RhoA, eNOS Increased eNOS expression and stability nih.govnih.gov
Oxidative Stress NAD(P)H Oxidase (Nox1), Rac1 Reduced ROS production nih.gov

| Inflammatory Signaling | TLR4, MYD88, NF-κB | Modulation of inflammatory response | nih.gov |

Computational and Theoretical Investigations of 2 Fluoro Atorvastatin Sodium Salt

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, 2-Fluoro Atorvastatin (B1662188) with its primary target, 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) reductase. These simulations are fundamental to understanding the binding affinity and the specific molecular interactions that confer the compound's inhibitory activity.

Studies on Atorvastatin and its analogues have elucidated the critical interactions within the active site of HMG-CoA reductase. The HMG-like moiety of statins is known to bind to the catalytic residues in a manner similar to the natural substrate, HMG-CoA. nih.gov The introduction of a fluorine atom at the 2-position of the pyrrole (B145914) ring in Atorvastatin is predicted to modulate these interactions. Docking studies indicate that the bulky hydrophobic ring structures of statins result in multiple polar interactions with the enzyme. nih.gov The specific conformation adopted by the drug aims to maximize contact with the protein. nih.gov

Research on a series of Atorvastatin analogues has identified several key amino acid residues in the HMG-CoA reductase binding site that are vital for stable binding. nih.gov Molecular docking and subsequent molecular dynamics simulations have highlighted the importance of residues such as Arginine 590 (Arg590), Aspartate 690 (Asp690), Lysine 691 (K691), and Lysine 735 (Lys735) in forming hydrogen bonds and electrostatic interactions with the inhibitor. nih.govnih.gov The fluorophenyl group of 2-Fluoro Atorvastatin is expected to fit into a hydrophobic pocket, while the dihydroxyheptanoic acid side chain forms crucial hydrogen bonds with the enzyme's active site residues.

ResiduePredicted Interaction TypeSignificance
Arg590Electrostatic, Hydrogen BondInteracts with the carboxylate group of the heptanoic acid side chain. nih.govniscpr.res.in
Lys691Hydrogen BondForms hydrogen bonds with the hydroxyl groups on the side chain. nih.gov
Asp690Hydrogen BondContributes to the hydrogen bond network stabilizing the ligand. nih.govnih.gov
Lys735ElectrostaticPlays a key role in the electrostatic field interactions. nih.gov
Asn686Hydrogen BondIdentified as a vital residue for binding after molecular dynamics simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For HMG-CoA reductase inhibitors, 3D-QSAR models are particularly insightful.

In a study involving 120 Atorvastatin analogues, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided robust statistical validation, indicating their predictive power. nih.gov The CoMFA model yielded a leave-one-out cross-validation correlation coefficient (q²) of 0.558 and a non-cross-validated correlation coefficient (r²) of 0.977. The CoMSIA model showed a q² of 0.582 and an r² of 0.919. nih.gov

These models revealed that both electrostatic and hydrophobic fields are key determinants of the inhibitory activity of these compounds. nih.gov The results strongly suggest that modifications influencing these properties, such as the introduction of fluorine atoms, can significantly impact the compound's potency. nih.gov The fluorination at the 2-position of the pyrrole ring in 2-Fluoro Atorvastatin would alter the electronic distribution and hydrophobicity of the molecule, which, according to the QSAR models, is expected to enhance its inhibitory activity against HMG-CoA reductase. nih.gov

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Key Contributing Fields
CoMFA0.5580.977Steric, Electrostatic
CoMSIA0.5820.919Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor
Data sourced from a study on 120 Atorvastatin analogues. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability, conformational changes, and the nature of interactions over time. While molecular docking provides a static snapshot, MD simulations track the movements of atoms and molecules, allowing for a more realistic assessment of the binding event.

MD simulations performed on complexes of Atorvastatin analogues and HMG-CoA reductase have been used to explore the binding relationship and stability. nih.gov These simulations, run over nanoseconds, confirmed the stability of the inhibitors within the enzyme's active site. nih.gov The simulations were crucial in refining the understanding of the binding mode, confirming the importance of key residues like Lys735, Arg590, Asp690, and Asn686, which consistently maintained interactions with the ligand throughout the simulation. nih.gov Furthermore, the analysis identified three critical hydrophobic regions within the binding site that accommodate the lipophilic parts of the inhibitor. nih.gov For 2-Fluoro Atorvastatin, MD simulations would be expected to show a stable complex, with the fluorophenyl group securely positioned within one of these hydrophobic pockets, contributing to a strong and stable binding affinity.

Conformational Analysis and Energetic Profiles

The biological activity of a drug is intrinsically linked to its three-dimensional conformation and the energetic favorability of its binding to the target. Conformational analysis and the study of energetic profiles reveal the thermodynamic forces driving the ligand-receptor interaction.

The binding of statins to HMG-CoA reductase is a thermodynamically favorable process, characterized by a negative Gibbs free energy (ΔG). nih.gov This binding is driven by a combination of enthalpic (ΔH) and entropic (−TΔS) contributions. nih.gov Enthalpy reflects the attractive forces, such as hydrogen bonds and van der Waals interactions, between the statin and the enzyme. nih.gov Entropy is related to the displacement of water molecules from the binding site and changes in the conformational freedom of the complex. nih.gov For Atorvastatin, a significant portion of its binding energy comes from the burial of its non-polar surfaces away from water, which is reflected in its high non-polar solvent-accessible surface area (SASA) of 692 Ų. nih.gov

Conformational changes upon binding are also critical. The dihydroxyheptanoic acid moiety of Atorvastatin is flexible, but upon binding, it adopts a specific conformation to maximize interactions with the polar residues in the active site. nih.gov A strong electrostatic field exists between the C-1 carboxylate and C-3 hydroxyl groups of this side chain, which helps stabilize its bound conformation. nih.gov The introduction of the 2-fluoro group is not expected to drastically alter this essential conformation but may subtly influence the electronic properties and polar interactions, potentially leading to a more favorable energetic profile for binding.

ParameterReported ValueSignificance
Polar Solvent-Accessible Surface Area (SASA)323ŲRepresents the surface area of polar atoms, influencing interactions with polar residues. nih.gov
Non-Polar Solvent-Accessible Surface Area (SASA)692ŲRepresents the surface area of non-polar atoms; burial of this area drives binding. nih.gov
Binding ThermodynamicsDriven by both enthalpy (ΔH) and entropy (-TΔS)Indicates a combination of direct favorable interactions and hydrophobic effects. nih.gov

In Silico Prediction of Biological Activities

The culmination of docking, QSAR, and molecular dynamics studies is the in silico prediction of a compound's biological activity. These computational investigations consistently predict that structural modifications to the Atorvastatin scaffold can lead to improved potency.

Specifically, molecular modeling studies have calculated that introducing fluorine atoms into the Atorvastatin structure could markedly improve its inhibitory activity against HMG-CoA reductase. nih.gov This prediction is rooted in the findings from docking simulations, which show favorable placement, and QSAR models, which highlight the importance of the resulting changes in electrostatic and hydrophobic fields. nih.gov MD simulations further support this by predicting a stable binding of such analogues within the enzyme's active site. nih.gov Therefore, the collective in silico evidence strongly suggests that 2-Fluoro Atorvastatin Sodium Salt is a highly potent HMG-CoA reductase inhibitor, potentially exceeding the activity of the parent compound. These theoretical predictions provide a solid rationale for the synthesis and experimental evaluation of this specific analogue.

Advanced Analytical Methodologies for 2 Fluoro Atorvastatin Sodium Salt Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the separation, quantification, and purification of 2-Fluoro Atorvastatin (B1662188) Sodium Salt from process-related impurities and degradation products. The efficiency of UPLC, with its use of smaller particle-sized columns, allows for faster and more resolute separations compared to traditional HPLC. nih.govnih.gov

Method Development for Quantitative Analysis

The development of robust HPLC and UPLC methods is critical for the accurate quantification of 2-Fluoro Atorvastatin Sodium Salt in both bulk drug substance and research samples. Method development often focuses on reversed-phase chromatography, utilizing C8 or C18 columns. nih.govmdpi.com A key aspect involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), to achieve optimal separation. nih.govmdpi.comresearchgate.net Gradient elution is frequently employed to resolve the main compound from its various impurities within a reasonable timeframe. nih.gov

For instance, a gradient reverse-phase HPLC assay using a Luna C18 column with a mobile phase of acetonitrile-ammonium acetate buffer (pH 4)-tetrahydrofuran has been effective for separating atorvastatin from its related substances. nih.gov Similarly, UPLC methods often use columns like the Zorbax® XDB-C18 or ACQUITY UPLC BEH C18, which can significantly shorten analysis times to under 15 minutes. nih.govresearchgate.netnih.gov Detection is commonly performed using UV spectrophotometry, with wavelengths around 244-248 nm providing good sensitivity for the chromophore present in the molecule. nih.govmdpi.com

Table 1: Example HPLC/UPLC Method Parameters for Analysis of Atorvastatin and Related Compounds

Parameter HPLC Method nih.gov UPLC Method nih.gov
Column Luna C18 Zorbax® XDB-C18 (4.6 mm × 50 mm, 1.8 µm)
Mobile Phase Acetonitrile-Ammonium Acetate Buffer (pH 4)-Tetrahydrofuran 0.06% Orthophosphoric Acid in water with 0.0045 M Sodium Lauryl Sulphate: Acetonitrile (50:50 v/v)
Elution Mode Gradient Isocratic
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 248 nm UV at 210 nm
Column Temp. Not Specified 55°C
Run Time Not Specified < 10 min

This table presents typical parameters used for atorvastatin analysis, which serve as a foundation for developing methods for its 2-fluoro derivative.

Chiral Separation Techniques

2-Fluoro Atorvastatin, like Atorvastatin, possesses two stereogenic centers, resulting in the possibility of four stereoisomers. Since only the (3R,5R) enantiomer is therapeutically active, the development of stereoselective or chiral separation methods is paramount. mdpi.comppj.org.ly Normal-phase HPLC is the preferred mode for this purpose, utilizing chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) particles (e.g., Chiralpak AD-H, Chiralpak IA-3), have demonstrated excellent capabilities in resolving the enantiomers of atorvastatin. mdpi.comrasayanjournal.co.in The mobile phase typically consists of a mixture of n-hexane or n-heptane with an alcohol like ethanol (B145695) or 2-propanol, and a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. mdpi.comrasayanjournal.co.in For example, a method using a Chiralpak AD-H column with a mobile phase of n-Hexane, ethanol, and 0.1% TFA (85:15:0.1 v/v/v) successfully separated the enantiomers, with the therapeutically active (R,R)-isomer eluting after the unwanted (S,S)-isomer. rasayanjournal.co.in

Table 2: Chiral HPLC Method Parameters for Atorvastatin Enantiomer Separation

Parameter Method 1 medjpps.com Method 2 mdpi.com Method 3 rasayanjournal.co.in
Column Chiralcel® OD-RH Chiralpak IA-3 (250 mm x 4.6 mm, 3 µm) Chiralpak AD-H (250 mm x 4.6 mm)
Mobile Phase n-Hexane : 2-Propanol (95:05 v/v) n-Hexane : Ethanol : TFA (85:15:0.1 v/v/v) n-Hexane : Ethanol : TFA (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 260 nm Not Specified UV at 246 nm
Column Temp. Not Specified 25°C 30°C
Resolution (Rs) 1.2 Baseline separation > 2.5

These methods for atorvastatin provide a strong basis for the chiral separation of this compound, which shares the same stereogenic centers.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound. It provides molecular weight information and structural details that are crucial for confirming identity, profiling impurities, and identifying metabolites. shimadzu.com

Structural Elucidation and Impurity Profiling

LC-MS/MS is extensively used for the structural characterization of the main compound and the identification of unknown impurities that may be present at trace levels. shimadzu.com Electrospray ionization (ESI) is a common ionization source, capable of producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.gov

For impurity profiling, a mass detector adds significant value to a standard HPLC-UV setup by providing mass information for each detected peak. shimadzu.com This allows for the tentative identification of impurities based on their molecular weight. Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a fingerprint for the molecule. In-source fragmentation, where a higher cone voltage is applied, can also be used as a pseudo-MS/MS technique to generate fragments and aid in impurity characterization. waters.comwaters.com For 2-Fluoro Atorvastatin, the mass of the parent compound and its fragments would be shifted by the mass difference between a hydrogen atom and a fluorine atom compared to Atorvastatin.

Table 3: Example MS Parameters for Atorvastatin Impurity Analysis

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode nih.govnih.gov
Scan Mode Full Scan for impurity detection, Selected Reaction Monitoring (SRM) for quantification nih.gov
Precursor Ion (Atorvastatin) m/z 559.2 [M+H]+ or m/z 557.4 [M-H]- nih.govnih.gov
Fragmentation Technique Collision-Induced Dissociation (CID) in MS/MS or In-Source Fragmentation waters.comwaters.com
Example Fragment (Atorvastatin) m/z 440 (loss of the fluorophenyl group) nih.govrsc.org

These parameters for atorvastatin are directly adaptable for this compound, with adjustments made for the change in molecular weight.

Metabolite Identification

The study of drug metabolism is essential, and LC-MS/MS is the gold standard for identifying and quantifying metabolites in biological matrices like plasma. nih.govnih.gov For Atorvastatin, the primary metabolic pathways involve oxidation to form active ortho- and para-hydroxylated metabolites. nih.govnih.gov It is anticipated that 2-Fluoro Atorvastatin would undergo similar metabolic transformations.

Highly sensitive and selective LC-MS/MS methods, often employing UPLC for rapid separation, are developed for the simultaneous quantification of the parent drug and its key metabolites. nih.govrsc.org These methods typically use stable isotope-labeled internal standards (e.g., deuterium-labeled) to ensure high accuracy and precision. nih.govnih.gov The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing excellent selectivity and sensitivity, often reaching lower limits of quantitation (LLOQ) in the sub-ng/mL range. nih.govnih.gov

Table 4: Precursor/Product Ion Transitions for Atorvastatin and its Metabolites (Positive ESI Mode)

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Atorvastatin 559.4 440.1 rsc.org
ortho-hydroxy Atorvastatin 575.4 466.2 rsc.org
para-hydroxy Atorvastatin 575.5 440.5 rsc.org
Atorvastatin Lactone 541.3 448.3 rsc.org
ortho-hydroxy Atorvastatin Lactone 557.3 448.3 rsc.org
para-hydroxy Atorvastatin Lactone 557.3 448.3 rsc.org

This data provides a template for identifying the expected metabolites of this compound and developing quantitative MS/MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of this compound, providing unambiguous information about the molecular structure and connectivity of atoms. mybiosource.com The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful and informative tool, in addition to standard ¹H and ¹³C NMR. mybiosource.comresearchgate.net

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for analyzing fluorinated compounds. researchgate.netjeol.com The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, providing valuable information about the structure. researchgate.net 1D ¹⁹F NMR spectra can quickly confirm the presence of the fluorine atom in the molecule. mybiosource.com

For complete structural confirmation, a suite of 2D NMR experiments is employed. Experiments like ¹H-¹H COSY establish proton-proton correlations, while HSQC and HMBC provide correlations between protons and directly bonded or long-range carbons, respectively. For a fluorinated compound, specific heteronuclear experiments involving fluorine are crucial. A 2D ¹⁹F, ¹H HETCOR experiment can determine the chemical shifts of protons coupled to the fluorine atom. nih.gov The large ¹⁹F-¹³C coupling constants can also be measured to further confirm the structure. jeol.com These combined NMR techniques allow for the complete assignment of all proton, carbon, and fluorine signals, verifying the identity and structure of this compound. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Atorvastatin
Acetonitrile
Methanol
Ammonium Acetate
Tetrahydrofuran
Trifluoroacetic Acid (TFA)
Formic Acid (FA)
n-Hexane
n-Heptane
2-Propanol
Ethanol
ortho-hydroxy Atorvastatin
para-hydroxy Atorvastatin
Atorvastatin Lactone
ortho-hydroxy Atorvastatin Lactone
para-hydroxy Atorvastatin Lactone
Desfluoro-atorvastatin

Structural Confirmation and Purity Assessment

The definitive identification and purity verification of this compound are accomplished through a combination of powerful analytical techniques. These methods provide a comprehensive understanding of the compound's molecular structure and the extent of any impurities.

Key analytical methods employed for the structural elucidation and purity assessment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Fluorine-19 (¹⁹F) NMR spectroscopy are fundamental in confirming the molecular structure. mybiosource.com ¹H NMR helps to determine the arrangement of hydrogen atoms within the molecule, while ¹⁹F NMR specifically identifies the presence and chemical environment of the fluorine atom, a key feature of this compound. Deuterated solvents such as DMSO-d6 are commonly used for these analyses. mybiosource.comcymitquimica.com

Mass Spectrometry (MS) : This technique is essential for determining the molecular weight of the compound, which for this compound is 580.62 g/mol . veeprho.com It also aids in confirming the molecular formula, C₃₃H₃₄FN₂NaO₅. mybiosource.comveeprho.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of this compound. Research-grade samples typically exhibit a purity of 96% or higher. mybiosource.commybiosource.com

The data obtained from these methods collectively provide irrefutable evidence for the compound's identity and a precise measure of its purity.

Table 1: Analytical Techniques for Structural Confirmation and Purity Assessment

Analytical TechniquePurposeKey Findings
Proton NMR (¹H NMR) Determines the arrangement of hydrogen atoms.Confirms the overall molecular structure. mybiosource.com
Fluorine-19 NMR (¹⁹F NMR) Identifies the fluorine atom's chemical environment.Confirms the presence and location of the fluorine substituent. mybiosource.com
Mass Spectrometry (MS) Determines molecular weight and formula.Confirms the molecular weight (580.62 g/mol ) and formula (C₃₃H₃₄FN₂NaO₅). mybiosource.comveeprho.com
HPLC Measures the purity of the compound.Establishes purity levels, often at 96% or greater for reference standards. mybiosource.commybiosource.com

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physicochemical properties of a pharmaceutical compound, including its stability and dissolution rate. umw.edu.pl While specific studies on this compound polymorphism are not extensively detailed in the public domain, the application of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a well-established and powerful technique for such investigations in related statin compounds like Fluvastatin (B1673502) sodium and Atorvastatin calcium. researchgate.netconicet.gov.arnih.gov

Solid-state NMR provides detailed information about the local molecular environment within a crystal lattice, making it highly sensitive to different polymorphic forms. researchgate.net For instance, high-resolution ¹³C solid-state spectra, obtained using techniques like ramp CP/MAS (Cross-Polarization/Magic Angle Spinning), can reveal distinct signals for different crystalline arrangements. conicet.gov.ar Studies on Atorvastatin calcium have utilized ¹³C, ¹⁹F, and ¹⁵N magic angle spinning NMR to characterize its polymorphic forms, demonstrating the utility of this technique in identifying the number of molecules in the asymmetric unit of a crystal structure. nih.gov This approach allows researchers to differentiate between various crystalline and amorphous forms of a drug substance, which is crucial for controlling the quality and performance of pharmaceutical products. umw.edu.plresearchgate.net

Spectrophotometric Assays in Research Settings

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of compounds in research settings. These assays are particularly useful for routine analysis and quality control. For Atorvastatin and its related compounds, various spectrophotometric methods have been developed, which can be adapted for the analysis of this compound.

One common approach involves the formation of a colored ion-pair complex that can be measured by a UV-Visible spectrophotometer. ekb.eg For example, a method developed for Atorvastatin utilizes its reaction with pararosaniline hydrochloride in a basic buffered medium to form a red-colored complex with maximum absorbance at 547 nm. ekb.eg Another method for Atorvastatin involves the formation of a green-colored complex with ferric chloride and potassium ferricyanide, showing maximum absorbance at 787 nm. researchgate.net

Spectrofluorimetry provides another sensitive analytical avenue. Atorvastatin itself exhibits native fluorescence, which can be measured for quantitative purposes. researchgate.netnih.gov A validated method for Atorvastatin in acetonitrile shows a linear relationship between fluorescence intensity and concentration over a specific range, with an emission wavelength of 385 nm and an excitation wavelength of 270 nm. nih.gov Such methods can be optimized to determine the concentration of this compound, provided its fluorescent properties are adequately characterized.

Table 2: Examples of Spectrophotometric Methods for Atorvastatin Analysis

Method TypeReagents/ConditionsDetection Wavelength (λmax)Application
Visible Spectrophotometry Pararosaniline hydrochloride in a basic buffer547 nmQuantitative determination of Atorvastatin. ekb.eg
Visible Spectrophotometry Ferric chloride and potassium ferricyanide787 nmEstimation of Atorvastatin in tablet dosage forms. researchgate.net
Spectrofluorimetry Acetonitrile as solvent385 nm (emission), 270 nm (excitation)Determination of Atorvastatin in pure and pharmaceutical forms. nih.gov
UV Spectrophotometry Dual wavelength analysis in binary mixtures226.6 nm and 244 nmSimultaneous determination of Atorvastatin with other drugs. nih.gov

Development of Reference Standards and Impurity Standards

The availability of high-quality reference and impurity standards is fundamental for the accurate identification, quantification, and quality control of pharmaceutical substances. This compound is recognized as an impurity of Atorvastatin and is available as a reference standard from various suppliers. veeprho.comlgcstandards.comsynthinkchemicals.com These standards are essential for a range of applications in drug development and manufacturing, including:

Product Formulation Studies : Ensuring the correct identification and control of impurities during the formulation process. synthinkchemicals.com

ANDA Submissions : Providing the necessary documentation and analytical data for generic drug applications. synthinkchemicals.com

Stability and Genotoxicity Evaluations : Assessing the degradation pathways and potential toxicity of impurities. synthinkchemicals.com

Suppliers of these standards provide a comprehensive Certificate of Analysis (CoA) that includes detailed analytical data from techniques such as NMR and mass spectrometry to confirm the identity and purity of the compound. synthinkchemicals.comsimsonpharma.com In addition to the primary compound, deuterated versions like this compound-d5 are also developed as internal standards for quantitative bioanalytical assays, which are crucial for pharmacokinetic studies. cymitquimica.comlgcstandards.com The availability of a wide array of Atorvastatin-related compounds and impurities allows for thorough characterization and control throughout the drug lifecycle. synthinkchemicals.comsimsonpharma.comcwsabroad.com

Preclinical Metabolic Pathway Research of 2 Fluoro Atorvastatin Sodium Salt Analogs Non Human in Vitro/ex Vivo

Cytochrome P450 (CYP) Mediated Metabolism Studies (In Vitro)

In vitro studies utilizing human liver microsomes are instrumental in elucidating the primary oxidative metabolic pathways of drug candidates. For atorvastatin (B1662188), the parent compound of 2-Fluoro Atorvastatin, metabolism is predominantly mediated by the cytochrome P450 system.

Identification of Specific CYP Isoforms Involved

Research has consistently shown that atorvastatin is primarily metabolized by the CYP3A4 isoform of the cytochrome P450 enzyme system. nih.govnih.gov Studies with human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the major contributor to the formation of hydroxylated metabolites. nih.govnih.gov The involvement of CYP3A5 has also been investigated, with findings suggesting it plays a lesser role compared to CYP3A4 in atorvastatin metabolism. nih.govmdpi.com The intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, confirming CYP3A4's dominant role. nih.gov

For 2-Fluoro Atorvastatin, it is anticipated that CYP3A4 would also be the principal enzyme responsible for its oxidative metabolism. The introduction of a fluorine atom is not expected to fundamentally alter the primary site of action for the CYP enzymes, although it may influence the rate of metabolism.

Metabolite Characterization

The primary metabolites of atorvastatin formed through CYP-mediated oxidation are ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). nih.gov These hydroxylated metabolites are pharmacologically active.

In the case of 2-Fluoro Atorvastatin, where a fluorine atom is introduced on the pyrrole (B145914) ring, the metabolic profile is expected to be similar, leading to the formation of hydroxylated derivatives. However, the position of the fluorine atom could influence the regioselectivity of the hydroxylation. The primary anticipated metabolites would be the ortho- and para-hydroxylated forms of 2-Fluoro Atorvastatin.

Parent Compound Primary Metabolites Metabolizing Enzyme
Atorvastatinortho-hydroxyatorvastatin, para-hydroxyatorvastatinCYP3A4
2-Fluoro Atorvastatin (Expected)ortho-hydroxy-2-Fluoro Atorvastatin, para-hydroxy-2-Fluoro AtorvastatinCYP3A4

Glucuronidation Pathway Investigations (In Vitro)

Following oxidative metabolism, both the parent drug and its hydroxylated metabolites can undergo phase II conjugation reactions, with glucuronidation being a significant pathway for atorvastatin. In vitro studies with human liver microsomes have shown that atorvastatin and its hydroxylated metabolites form glucuronide conjugates. nih.govnih.gov Specifically, atorvastatin forms both an ether and a major acyl glucuronide. nih.gov The acyl glucuronide can then undergo pH-dependent lactonization. nih.govnih.gov

Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, with UGT1A1 and UGT1A3 identified as key isoforms for the glucuronidation of atorvastatin. nih.gov For the hydroxylated metabolites of atorvastatin, glucuronide conjugates have also been identified.

For 2-Fluoro Atorvastatin and its hydroxylated derivatives, a similar glucuronidation pathway is expected. The introduction of the fluorine atom is unlikely to prevent glucuronidation of the hydroxyl and carboxylic acid moieties.

Compound Conjugation Reaction Key UGT Isoforms
AtorvastatinAcyl and Ether GlucuronidationUGT1A1, UGT1A3
Hydroxy-atorvastatinGlucuronidationUGT1A1, UGT1A3
2-Fluoro Atorvastatin (Expected)Acyl and Ether GlucuronidationLikely UGT1A1, UGT1A3

Lactone-Acid Equilibrium Studies in Biological Milieus

Atorvastatin exists in a pH-dependent equilibrium between its active hydroxy acid form and an inactive lactone form. nih.gov In vitro studies have demonstrated that the lactone form can be hydrolyzed to the active acid form, and conversely, the acid form can undergo lactonization. nih.gov This conversion can be influenced by the presence of glucuronide conjugates. nih.gov The lactone form of atorvastatin is more lipophilic and can be a substrate for further metabolism.

Influence of Fluorination on Metabolic Stability

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability. mdpi.comresearchgate.nettandfonline.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites that are susceptible to oxidative metabolism by CYP enzymes. researchgate.nettandfonline.com By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the rate of metabolic degradation can be significantly reduced, leading to improved bioavailability and a longer half-life. tandfonline.com

In the context of 2-Fluoro Atorvastatin, the fluorine atom on the pyrrole ring is strategically placed. While the primary sites of oxidative metabolism for atorvastatin are the ortho and para positions of the phenyl group, the fluorination of the pyrrole ring could potentially alter the electronic properties of the entire molecule, thereby influencing the rate of metabolism. It is hypothesized that the presence of the fluorine atom could increase the metabolic stability of 2-Fluoro Atorvastatin compared to its non-fluorinated parent compound, atorvastatin. This increased stability would likely manifest as a reduced rate of CYP3A4-mediated hydroxylation. However, without direct experimental data on 2-Fluoro Atorvastatin, this remains a well-founded hypothesis based on established principles of medicinal chemistry. mdpi.comtandfonline.com

Drug Discovery and Development Implications of 2 Fluoro Atorvastatin Sodium Salt Analogs Academic/preclinical

Role as a Chemical Probe or Research Tool

In the realm of chemical biology and pharmacology, analogs of bioactive compounds are invaluable as chemical probes to explore biological systems and mechanisms of action. While 2-Fluoro Atorvastatin (B1662188) Sodium Salt is commercially available as a biochemical for research purposes, its most potent application as a research tool is exemplified by its radiolabeled counterpart, [¹⁸F]Atorvastatin.

A key application of atorvastatin analogs is in positron emission tomography (PET) imaging. Researchers have successfully synthesized [¹⁸F]Atorvastatin, a radiolabeled version of the drug, to serve as a PET tracer. nih.gov This tool allows for the non-invasive mapping and quantification of the drug's uptake and distribution in living organisms. nih.gov The ability to visualize where the drug accumulates can help elucidate its mechanism of action and identify potential off-target effects. nih.gov For instance, studies using [¹⁸F]Atorvastatin have confirmed its affinity for HMG-CoA reductase in rat liver samples and demonstrated its potential for the specific detection of atherosclerotic plaques. nih.gov

The non-radioactive 2-Fluoro Atorvastatin Sodium Salt serves a complementary role in the laboratory. It can be used as:

A competitive inhibitor in in vitro binding assays to determine the affinity of new, experimental HMG-CoA reductase inhibitors.

A reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for quantifying atorvastatin and its metabolites in biological samples.

A tool for structure-activity relationship (SAR) studies to understand how specific structural modifications, like the introduction of a fluorine atom, affect the molecule's interaction with its target enzyme.

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery where an active compound (the "lead") is chemically modified to improve its therapeutic properties. The goal is to enhance efficacy, selectivity, and pharmacokinetic characteristics while minimizing toxicity. For statins like atorvastatin, optimization strategies often focus on improving hepatoselectivity (liver specificity) to reduce the risk of side effects in other tissues, such as muscle. nih.gov

One primary strategy involves increasing the hydrophilicity (water-solubility) of the drug, as more hydrophilic statins have shown higher liver selectivity. nih.gov Another advanced approach is targeted delivery, where the drug is conjugated to a molecule that binds to specific receptors on liver cells. nih.gov For example, researchers have synthesized atorvastatin conjugates that target the asialoglycoprotein receptor (ASGPR), which is abundant on hepatocytes. nih.gov

The introduction of a fluorine atom, as seen in this compound, is a well-established lead optimization strategy in medicinal chemistry. nih.gov Selective fluorination can profoundly influence a molecule's properties by:

Altering Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block metabolic pathways, such as oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life. nih.gov The p-fluorophenyl group on rosuvastatin (B1679574), for instance, deactivates the ring against P450 monooxygenase. nih.gov

Modifying Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target enzyme's active site. researchgate.net

Enhancing Lipophilicity: Fluorine substitution can increase the molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

By synthesizing and testing analogs like 2-Fluoro Atorvastatin, researchers can systematically explore these effects to design a superior drug candidate.

Rational Drug Design Paradigms

Rational drug design utilizes the knowledge of a biological target's structure and function to create new, specific, and effective drugs. This approach contrasts with traditional methods that rely on screening large libraries of compounds. For HMG-CoA reductase inhibitors, the determination of the crystal structure of the enzyme's catalytic domain, complexed with various statins, has been a cornerstone for rational design. researchgate.net This structural information provides a detailed map of the binding site, allowing chemists to design inhibitors that fit perfectly and interact optimally with key amino acid residues.

There are two main paradigms in rational drug design:

Structure-Based Drug Design: This approach relies on the known 3D structure of the target protein. Computational tools like molecular docking are used to predict how different molecules will bind to the target. This allows for the in silico screening of virtual compound libraries and the design of novel inhibitors with improved affinity and selectivity.

Ligand-Based Drug Design: When the structure of the target is unknown, this method uses the structures of known active ligands (inhibitors) as a template. Techniques like pharmacophore modeling identify the essential structural features required for biological activity. This "pharmacophore" can then be used to design new molecules that possess these key features.

The development of atorvastatin and its analogs fits within these paradigms. Atorvastatin itself is a "Type II" statin, characterized by a larger, synthetic group in place of the decalin ring found in earlier, fermentation-derived statins. researchgate.net The introduction of the 2-fluorophenyl group in 2-Fluoro Atorvastatin is a classic example of a rational design choice. This modification would be hypothesized to enhance binding interactions within the hydrophobic pocket of the HMG-CoA reductase active site and potentially improve its pharmacokinetic profile. The synthesis of such an analog is a direct test of this design hypothesis.

Assessment of In Vitro and Ex Vivo Efficacy in Disease Models

Before a drug candidate can be tested in animals, its efficacy must be demonstrated in controlled laboratory settings using in vitro (cell-based) and ex vivo (tissue-based) models. These studies provide initial proof-of-concept and help to select the most promising compounds for further development.

For HMG-CoA reductase inhibitors, a primary in vitro assay measures the compound's ability to inhibit the activity of the purified HMG-CoA reductase enzyme. The result is often expressed as an IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Beyond direct enzyme inhibition, the broader, or "pleiotropic," effects of statins are also investigated. For example, studies have shown that atorvastatin has antioxidant effects in cultured vascular smooth muscle cells. It was found to reduce the production of reactive oxygen species (ROS) by inhibiting the NAD(P)H oxidase enzyme complex. Other in vitro work has explored the ability of atorvastatin to modulate DNA damage repair in human endothelial cells exposed to a mutagen. nih.gov

Ex vivo models use tissues isolated from an organism. For atorvastatin analogs, an important ex vivo study was conducted using [¹⁸F]Atorvastatin on excised aortas from a rat model of atherosclerosis. The results showed a significantly higher uptake of the radiotracer in the atherosclerotic aorta compared to a healthy one, demonstrating the drug's ability to target the diseased tissue. nih.gov

While specific efficacy data for this compound is not extensively published, its efficacy would be evaluated using a similar battery of tests. The key question would be how the 2-fluoro substitution impacts its IC₅₀ against HMG-CoA reductase and its activity in various cell-based models of cardiovascular disease compared to the parent compound, atorvastatin.

Future Research Directions and Emerging Paradigms

Exploration of Novel Therapeutic Targets

While the canonical target of statins is HMG-CoA reductase, extensive research has uncovered a range of "pleiotropic" effects that are independent of cholesterol-lowering. nih.gov These effects suggest that statins interact with multiple cellular pathways, presenting a rich field for discovering novel therapeutic targets for compounds like 2-Fluoro Atorvastatin (B1662188) Sodium Salt.

Future research should focus on elucidating how the fluorinated structure of this specific atorvastatin analog might modulate these non-canonical pathways. Key areas of exploration include:

Anti-inflammatory Pathways: Statins have demonstrated potent anti-inflammatory properties, which contribute significantly to their cardiovascular benefits. nih.govresearchgate.netnih.gov These effects are mediated by inhibiting isoprenoid synthesis, which in turn affects the function of intracellular signaling proteins like Rho, Ras, and Rac. nih.gov This leads to the suppression of inflammatory markers and improved endothelial function. nih.govahajournals.org Research could investigate if 2-Fluoro Atorvastatin Sodium Salt exhibits enhanced modulation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central to chronic inflammatory diseases. nih.gov Studies have shown atorvastatin can reduce inflammation in conditions like rheumatoid arthritis and chronic kidney disease. nycnonprofits.org

Immunomodulation: Beyond general inflammation, statins can influence the adaptive immune system. They have been shown to bind to an allosteric site on the leukocyte function-associated antigen-1 (LFA-1), an integrin crucial for T-cell activation, independent of mevalonate (B85504) synthesis. nih.gov The impact of the fluorine substitution in 2-Fluoro Atorvastatin on this specific interaction could be a novel research direction. Atorvastatin has also been studied for its ability to promote an anti-inflammatory environment by driving Th2 polarization and enriching regulatory T-cell (Treg) subsets, which could be relevant in the context of autoimmune diseases and transplantation. emory.edu

Neuroprotection: Some statins, including atorvastatin, can cross the blood-brain barrier and exert neuroprotective effects. nycnonprofits.org Preclinical studies suggest atorvastatin can reduce amyloid-β–induced neuroinflammation by downregulating NF-κB in brain cells, a pathway implicated in Alzheimer's disease. nycnonprofits.org Investigating whether the altered lipophilicity and electronic properties of this compound enhance its central nervous system penetration and efficacy against neuroinflammatory targets is a promising future avenue.

Application in Repurposing Strategies

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy to accelerate therapeutic development. nih.gov Statins are prime candidates for repurposing due to their well-documented pleiotropic effects and safety profiles. nih.gov this compound, as a derivative of a widely used statin, could be systematically evaluated for several non-lipid-lowering indications.

Oncology: A significant body of evidence suggests that statins possess anticancer properties. cancernetwork.com The mechanisms are linked to the inhibition of the mevalonate pathway, which is crucial for the synthesis of intermediates required for cell proliferation and the function of oncogenic proteins like Ras. frontiersin.orgamegroups.org Statins have been shown to induce apoptosis, inhibit tumor growth, and potentially enhance the efficacy of conventional chemotherapy agents like fluorouracil. nih.govamegroups.org Clinical studies have explored atorvastatin in breast and pancreatic cancer, showing potential benefits. nih.gov Future studies could assess whether the fluorinated analog has superior potency or a different spectrum of activity against various cancer cell lines.

Infectious Diseases: Statins have emerged as potential antimicrobial and antiviral agents. nih.govnih.gov Their mechanisms include direct antibacterial activity and modulation of the host immune response to infection. nih.govplos.org For instance, some statins show activity against Staphylococcus aureus and can inhibit viral replication. nih.govplos.org Computational studies have even predicted that fluvastatin (B1673502) can bind to multiple target proteins of the SARS-CoV-2 virus. nih.gov The potential of this compound as an antimicrobial or as an adjunct therapy to break antimicrobial resistance warrants investigation. nih.gov

Chronic Inflammatory Disorders: Building on their anti-inflammatory properties, statins are being explored for diseases where inflammation is a key driver. A computational drug repositioning study identified atorvastatin as having a high potential to revert the gene signature of ulcerative colitis (UC), a finding supported by retrospective clinical data showing a decreased risk of colectomy in patients taking the drug. oup.com This suggests that this compound could be a candidate for development as a therapy for inflammatory bowel disease.

Integration of Advanced Computational and Experimental Methodologies

The investigation of this compound can be significantly accelerated by integrating cutting-edge computational and experimental techniques. This synergy allows for the rapid generation of hypotheses and efficient experimental validation.

Advanced Computational Methods:

Molecular Docking and Dynamics Simulations: These in-silico tools are invaluable for predicting how this compound binds to its primary target, HMG-CoA reductase, as well as potential off-targets. nih.gov Molecular dynamics simulations can reveal the stability of the drug-protein complex and identify key amino acid interactions, offering insights into why the fluorinated version might have different activity. nih.govresearchgate.net Such simulations can model how the compound enters and interacts with a target protein over time. youtube.comacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand how the addition of the fluorine atom and other structural changes influence the biological activity of atorvastatin analogs. nih.gov These models can predict the activity of new, yet-to-be-synthesized derivatives, guiding the design of more potent compounds.

Specialized Deep Learning Models: Emerging AI-driven tools can predict the effects of specific chemical modifications. For example, models are being developed to specifically predict how fluorine substitution impacts drug activity, which could be applied to optimize the structure of this compound for various therapeutic targets. dntb.gov.ua

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against large libraries of biological targets, enabling the swift identification of novel activities or repurposing opportunities.

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the compound and its metabolites in biological samples. nih.govwiley.com This is crucial for detailed pharmacokinetic studies, allowing researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com

Advanced Synthesis Techniques: Modern organic chemistry offers sophisticated methods for the precise and efficient synthesis of fluorinated compounds. nih.govmdpi.com These techniques are essential for producing this compound and its derivatives for research purposes.

Development of Next-Generation Fluorinated Statins

The existence of this compound serves as a stepping stone for the rational design of next-generation fluorinated statins. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. mdpi.com

Key research directions include:

Improving Pharmacokinetic Properties: Fluorine substitution can significantly alter a molecule's metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. nih.gov It can also modulate lipophilicity, which affects absorption, distribution, and bioavailability. nih.gov Research into this compound would provide valuable data on how fluorine at this specific position impacts the known metabolic pathways of atorvastatin, guiding future designs.

Enhancing Target Binding and Potency: The high electronegativity of fluorine can lead to more favorable interactions with target proteins. wikipedia.org For example, the fluorophenyl group present in many synthetic statins is known to form additional polar interactions with HMG-CoA reductase, resulting in tighter binding. wikipedia.orgmdpi.com The specific placement of fluorine in 2-Fluoro Atorvastatin could be studied to understand its contribution to binding affinity and inhibitory potency.

Modulating Selectivity and Off-Target Effects: By altering the electronic and conformational properties of the molecule, fluorine substitution can change its selectivity for different targets. nih.gov This could be harnessed to design future statins that retain or enhance desired pleiotropic effects (like anti-inflammatory actions) while minimizing undesirable off-target effects.

The development of new statins like rosuvastatin (B1679574) and pitavastatin (B1663618) has already shown the value of structural modification to improve efficacy and alter properties like hydrophilicity. nih.gov A focused research program on fluorinated analogs, starting with a thorough characterization of this compound, could pave the way for a new class of statins with optimized therapeutic profiles for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for analyzing 2-Fluoro Atorvastatin Sodium Salt purity in experimental batches?

  • Methodology : Utilize reverse-phase HPLC with a C18 column and UV detection at 235–245 nm. Prepare a mobile phase of acetonitrile and phosphate buffer (pH 3.0–4.0) in a gradient elution mode. System suitability tests should include resolution factors (>2.0) between the analyte and known impurities (e.g., Atorvastatin amide or fluorophenyl derivatives). Calibration curves using USP-grade reference standards are critical for quantitation .
  • Data Interpretation : Monitor peak symmetry and retention times against validated standards. Relative standard deviation (RSD) for replicate injections should not exceed 2.0% .

Q. How should stability studies for this compound be designed under varying storage conditions?

  • Experimental Design : Conduct accelerated stability testing per ICH guidelines:

  • Temperature/Humidity : 40°C/75% RH for 6 months.
  • Light Exposure : Expose to UV (320–400 nm) for 10 days.
    • Analysis : Assess degradation products via HPLC and quantify using mass balance calculations. Key degradation markers include hydrolyzed fluorophenyl groups or lactone ring formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Waste Management : Collect organic waste separately and neutralize acidic byproducts (e.g., sodium bicarbonate treatment) before disposal. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Root Cause Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) and impurity profiles. For example, trace water in dimethylformamide (DMF) may hydrolyze intermediates, reducing yield.
  • Mitigation : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and monitor reaction progress via in-situ FTIR for carbonyl intermediates .

Q. What experimental strategies optimize the synthesis of this compound while minimizing diastereomer formation?

  • Stereochemical Control : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during pyrrole ring formation. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column.
  • Process Optimization : Use design of experiments (DoE) to evaluate temperature (−20°C to 25°C) and stoichiometry (1:1 to 1:1.2 molar ratios of fluorophenyl precursors). Response surface modeling can identify optimal conditions .

Q. How can researchers differentiate between batch-to-batch variability and genuine degradation in long-term stability studies?

  • Statistical Approach : Apply multivariate analysis (e.g., PCA) to HPLC impurity profiles. Cluster batches with similar impurity patterns (e.g., 3-fluoro analogs or oxidized byproducts).
  • Accelerated Testing : Correlate forced degradation data (e.g., peroxide-induced oxidation) with real-time stability results to distinguish intrinsic instability from process-related variability .

Q. What mechanistic insights can NMR spectroscopy provide into the metabolic pathways of this compound?

  • Experimental Design : Conduct 19F^{19}\text{F}-NMR to track fluorine metabolism in hepatic microsome assays. Compare chemical shifts of parent compound vs. hydroxylated metabolites.
  • Data Interpretation : Identify metabolic "hotspots" (e.g., fluorophenyl ring oxidation) and correlate with CYP450 isoform activity using inhibition studies (e.g., ketoconazole for CYP3A4) .

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